DMT-dG(ib) Phosphoramidite
Overview
Description
Mechanism of Action
Target of Action
DMT-dG(ib) Phosphoramidite is a chemical compound that belongs to the group of DNA Phosphoramidites . Its primary target is DNA, where it is used in the synthesis of oligonucleotides .
Mode of Action
This compound interacts with its target, DNA, through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form a DNA molecule. The compound’s exocyclic amine functions are protected by an isobutyryl group , which plays a crucial role in the synthesis process.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of DNA oligonucleotides . The compound contributes to the formation of phosphodiester bonds, which are essential for linking nucleotides together in the DNA strand. The resulting DNA oligonucleotides can then participate in various biological processes, including gene expression and regulation.
Result of Action
The result of this compound’s action is the successful synthesis of DNA oligonucleotides . These oligonucleotides can then be used in various downstream applications, such as in the study of gene function, the development of gene therapies, and other areas of genetic research.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s deprotection step, which is integral to the synthesis process, is recommended to be carried out at 55°C for 8 hours or at room temperature for 24 hours using a concentrated ammonia solution . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
DMT-dG(ib) Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of DNA . It interacts with various enzymes, proteins, and other biomolecules during the DNA synthesis process . The nature of these interactions is complex and involves a series of biochemical reactions that facilitate the formation of DNA sequences.
Cellular Effects
The effects of this compound on cells are primarily related to its role in DNA synthesis . By contributing to the formation of DNA, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the synthesis of DNA . It participates in binding interactions with biomolecules, contributes to enzyme activation during DNA synthesis, and influences changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and the nature of the DNA sequences being synthesized .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, would be dependent on the specific animal model and experimental conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes and cofactors during this process, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the DNA synthesis process . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is associated with the sites of DNA synthesis within the cell . Any effects on its activity or function, including any targeting signals or post-translational modifications, would be related to its role in the synthesis of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dG(ib) Phosphoramidite involves the protection of the exocyclic amine functions with an isobutyryl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The high coupling efficiency of Proligo’s DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Chemical Reactions Analysis
Types of Reactions: DMT-dG(ib) Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group is oxidized to form a phosphate group.
Substitution: The cyanoethyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Concentrated ammonia solution for deprotection.
Major Products: The major products formed from these reactions include deprotected oligonucleotides and oxidized phosphates .
Scientific Research Applications
DMT-dG(ib) Phosphoramidite is widely used in scientific research, particularly in the synthesis of DNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Essential for the synthesis of DNA sequences used in genetic research and diagnostics.
Medicine: Utilized in the development of nucleic acid-based therapeutics.
Industry: Employed in the production of high-quality oligonucleotides for various industrial applications
Comparison with Similar Compounds
DMT-dA(bz) Phosphoramidite: Similar in structure but with a benzoyl protecting group instead of isobutyryl.
DMT-2’-Fluoro-dA(bz) Phosphoramidite: Contains a fluorine atom for increased stability and nuclease resistance.
Uniqueness: DMT-dG(ib) Phosphoramidite is unique due to its isobutyryl protecting group, which provides specific protection to the exocyclic amine functions, making it suitable for high-efficiency DNA synthesis .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMKYVTIFSDPR-MMROLVBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N7O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100888 | |
Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93183-15-4 | |
Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93183-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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